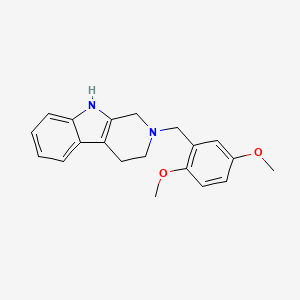

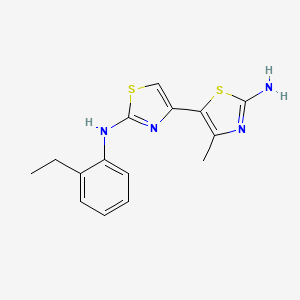

2-(2,5-dimethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of beta-carboline derivatives, including compounds similar to 2-(2,5-dimethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline, typically involves conventional methods such as the Pictet-Spengler reaction. This reaction allows the formation of the beta-carboline core by cyclization involving a tryptamine derivative and an aldehyde. Specific methods can vary based on the desired substituents and the complexity of the target molecule (Harley-Mason & Waterfield, 1963).

Molecular Structure Analysis

The molecular structure of beta-carboline derivatives is characterized by the presence of a beta-carboline core, a fused indole and pyridine ring system. The dimethoxybenzyl group in 2-(2,5-dimethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline introduces electron-donating methoxy groups, which can influence the electronic properties of the molecule. X-ray crystallography and NMR spectroscopy are commonly used to determine the precise structure and confirm the positions of substituents on the beta-carboline framework (Wang et al., 2009).

Chemical Reactions and Properties

Beta-carbolines undergo various chemical reactions, such as aromatization, which converts tetrahydro-beta-carbolines to their aromatic counterparts under mild conditions. This transformation is facilitated by reagents like 2-iodoxybenzoic acid and is useful in synthetic applications, including the total synthesis of complex natural products (Panarese & Waters, 2010). The presence of substituents like the dimethoxybenzyl group can influence the reactivity and stability of the compound during these reactions.

Physical Properties Analysis

The physical properties of 2-(2,5-dimethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline, such as melting point, solubility, and crystallinity, can be influenced by its molecular structure. The introduction of methoxy groups can increase the compound's solubility in organic solvents, while the beta-carboline core contributes to its crystalline nature, as observed in related beta-carboline compounds (Urtiaga et al., 1995).

Chemical Properties Analysis

The chemical properties of beta-carboline derivatives, including reactivity, stability, and acidity/basicity, are influenced by the core structure and substituents. The indole moiety within the beta-carboline core can participate in electrophilic substitution reactions, while the basic nitrogen atoms can engage in protonation and complexation reactions. The electron-donating methoxy groups in the dimethoxybenzyl substituent can modulate the electron density on the core, affecting its reactivity (Gabriele et al., 2006).

Orientations Futures

Propriétés

IUPAC Name |

2-[(2,5-dimethoxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c1-23-15-7-8-20(24-2)14(11-15)12-22-10-9-17-16-5-3-4-6-18(16)21-19(17)13-22/h3-8,11,21H,9-10,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKPGKHFZJNAZJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CN2CCC3=C(C2)NC4=CC=CC=C34 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2,5-Dimethoxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-fluoro-4-{[3-(1H-imidazol-2-yl)piperidin-1-yl]carbonyl}quinolin-2(1H)-one](/img/structure/B5632544.png)

![N-{rel-(3R,4S)-4-isopropyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinyl}-2-furamide hydrochloride](/img/structure/B5632551.png)

![(4aR*,7aS*)-1-benzyl-4-[3-(1-methyl-1H-pyrazol-5-yl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5632563.png)

![2-[(6-isopropylpyrimidin-4-yl)amino]-1-(2-thienyl)ethanol](/img/structure/B5632566.png)

![{4-[(diethylamino)methyl]-5-hydroxy-1-benzofuran-3-yl}(phenyl)methanone](/img/structure/B5632571.png)

![N,2-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1-benzofuran-5-carboxamide](/img/structure/B5632609.png)

![7-chloro-4-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5632632.png)

![8-(6-methoxypyrimidin-4-yl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5632647.png)

![1-(methoxyacetyl)-3-({4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperidinyl}carbonyl)piperidine](/img/structure/B5632651.png)